1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-9-6-4(3-8-9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTULXUJDPPZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368183-24-7 | |
| Record name | 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thiophene derivative with a hydrazine derivative under acidic or basic conditions.
Methylation: The next step involves the methylation of the pyrazole nitrogen. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
MPTC has been investigated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 1: Inhibition of COX Enzymes by MPTC and Related Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| MPTC | Not specified | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In vitro studies indicate that MPTC exhibits selectivity towards COX-2 over COX-1, suggesting a favorable safety profile compared to non-selective NSAIDs like indomethacin .
Anticancer Activity
Recent research has highlighted the potential of MPTC as an anticancer agent. Various derivatives of pyrazole compounds have shown significant cytotoxicity against cancer cell lines.
Table 2: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| MPTC | A549 (lung cancer) | 5.94 |
| NCI-H1299 | 6.40 | |
| HCT116 (colon cancer) | 0.58 |
In a study conducted by Xu et al., MPTC was identified as a potent activator of hPKM2, showcasing its potential in targeting metabolic pathways in cancer cells .
Antifungal Activity
MPTC and its derivatives have been evaluated for their antifungal properties against various phytopathogenic fungi.
Table 3: Antifungal Activity of MPTC Derivatives
| Compound | Fungal Strain | EC50 (μg/mL) |
|---|---|---|
| MPTC | Botrytis cinerea | 2.432 |
| Fusarium oxysporum | 6.986 |
These findings suggest that MPTC could be developed as a novel fungicide with specific activity against resistant fungal strains .
Structure-Activity Relationships (SAR)
Research into the SAR of MPTC indicates that modifications to the pyrazole ring can significantly enhance biological activity.
Table 4: SAR Findings for MPTC
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased COX-2 inhibition |
| Halogen substitutions | Varied effects on potency |
The presence of electron-donating substituents has been shown to improve the compound's inhibitory effects on COX enzymes .
Case Studies
Several studies have demonstrated the efficacy of MPTC in both in vitro and in vivo models:
- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, MPTC exhibited a dose-dependent reduction in inflammation comparable to standard treatments like indomethacin .
- Anticancer Potential : A comprehensive study evaluated the antiproliferative effects of MPTC on multiple human tumor cell lines, confirming its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., -CF₃, -Br) enhance binding affinity in drug candidates by modulating electronic properties.
- Bulky substituents (e.g., -CH(CH₃)₂) improve selectivity by sterically blocking off-target interactions.
Physicochemical Properties :
- Carboxylic acid derivatives exhibit lower lipophilicity compared to ester or amide analogs, impacting membrane permeability.
- Halogenation (e.g., -Br) increases molecular weight and polar surface area, influencing solubility.
Applications :
- The parent compound and its 1,3-dimethyl analog are widely used as crystallography standards due to their stability.
- Trifluoromethyl and difluoromethyl derivatives are prioritized in drug discovery for their metabolic resistance.
Research Findings and Industrial Relevance
- Medicinal Chemistry : The 3-trifluoromethyl derivative (DB07733) has shown promise in early-stage oncology trials, targeting cysteine proteases.
- Agrochemicals : Difluoromethyl-substituted analogs are under investigation for fungicidal activity, leveraging fluorine’s electronegativity.
- Material Science: Ester derivatives serve as precursors for photoactive polymers, exploiting the thieno-pyrazole core’s conjugation properties.
Biological Activity
1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a thieno ring fused with a pyrazole ring, along with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 182.20 g/mol. The unique combination of these structural features contributes to its reactivity and interaction with various biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds in the thieno[2,3-C]pyrazole family possess significant antimicrobial properties against various bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes. It has been shown to reduce cytokine release in vitro, indicating its potential as an anti-inflammatory agent .
- Anticancer Potential : There is emerging evidence that thieno[2,3-C]pyrazole derivatives can act as antiproliferative agents against certain cancer cell lines. For example, compounds have been evaluated for their effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The mechanisms underlying the biological activities of this compound are complex and involve interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathway. This inhibition leads to decreased production of pro-inflammatory mediators .
- Targeting Cell Signaling Pathways : Research indicates that it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the therapeutic potential of thieno[2,3-C]pyrazole derivatives:
- Anti-inflammatory Study : A study involving carrageenan-induced edema in mice demonstrated that administration of this compound significantly reduced swelling compared to controls, suggesting its efficacy as an anti-inflammatory agent .
- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that compounds related to this compound exhibited cytotoxic effects at micromolar concentrations, warranting further investigation into their mechanisms and therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for preparing 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid?
The synthesis of this compound typically involves cyclocondensation and functionalization steps. For example:
- Cyclocondensation : React thiophene derivatives with substituted pyrazole precursors in polar aprotic solvents (e.g., DMF or THF) under controlled heating (50–80°C) .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using basic conditions (NaOH/EtOH) or acidic conditions (HCl/H2O) to yield the carboxylic acid .
- Purification : Recrystallization from ethanol or toluene is commonly employed to achieve high purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use HPLC or GC with standards to assess purity (>95% by area normalization) .
- Spectroscopy :
- IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and aromatic C-H bending .
- NMR : Assign peaks for methyl groups (~δ 3.8 ppm for N-CH3) and aromatic protons in thienopyrazole rings .
- Melting Point : Compare observed mp (e.g., 150–152°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can crystallographic studies elucidate the binding mechanisms of this compound with biological targets?
Q. What computational approaches are suitable for predicting the compound’s reactivity and bioactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Molecular Docking : Simulate interactions with targets (e.g., caspases) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding and hydrophobic contacts .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can conflicting spectral data from different batches be resolved?
- Contradiction Analysis :
- NMR Discrepancies : Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria in pyrazole rings .
- Mass Spectrometry : Use HRMS (ESI-TOF) to detect isotopic patterns and rule out byproducts (e.g., methyl migration or oxidation) .
- Batch Comparison : Perform PCA on FTIR or Raman spectra to identify outlier batches due to residual solvents or polymorphs .
Mechanistic and Biological Activity Questions
Q. What experimental strategies are used to study the compound’s inhibition of caspase-1?
- Enzyme Assays : Measure IC50 via fluorogenic substrates (e.g., Ac-YVAD-AMC) in buffer (pH 7.4, 25°C) .
- Mutagenesis : Replace key binding residues (e.g., Cys331 in caspase-1) to validate allosteric modulation .
- Kinetic Analysis : Perform Michaelis-Menten studies to distinguish competitive vs. non-competitive inhibition .
Q. How can the compound’s stability under physiological conditions be assessed?
- pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24 hours .
- Plasma Stability : Use human plasma at 37°C with EDTA, followed by protein precipitation (ACN) and LC-MS quantification .
- Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and track decomposition .
Structural Modification and SAR Studies
Q. What substituents enhance the compound’s bioactivity while maintaining solubility?
Q. How can regioselectivity challenges in thienopyrazole functionalization be addressed?
- Directing Groups : Use Boc-protected amines or sulfonic acid groups to steer electrophilic substitution to the 5-position .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd(PPh3)4 to introduce aryl groups at specific positions .
Data Reproducibility and Scaling
Q. What steps ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
